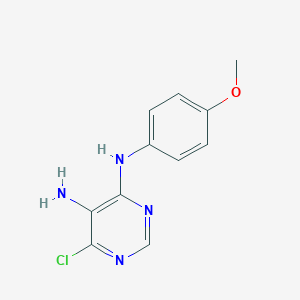
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, proteins that are involved in gene expression. By inhibiting these enzymes and proteins, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can prevent the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. However, one of the limitations is that it may have off-target effects, meaning that it may affect other enzymes and proteins in the body that are not involved in the intended target.
Direcciones Futuras
There are several future directions for research on 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine. One direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can be synthesized using different methods. One of the methods involves the reaction of 4,4′-dimethoxybenzil with hydrazine hydrate to form 4,4′-dimethoxybenzilhydrazone. This compound is then reacted with 6-chloropyrimidine-4,5-diamine to obtain the final product, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine.
Aplicaciones Científicas De Investigación
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has shown potential in various scientific research applications. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and research has shown that it can reduce inflammation in the body. Additionally, it has been studied for its antimicrobial properties, and research has shown that it can inhibit the growth of bacteria and fungi.
Propiedades
Número CAS |
17465-98-4 |
|---|---|
Nombre del producto |
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine |
Fórmula molecular |
C11H11ClN4O |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
6-chloro-4-N-(4-methoxyphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
Clave InChI |
LKBFXGZUPODNIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



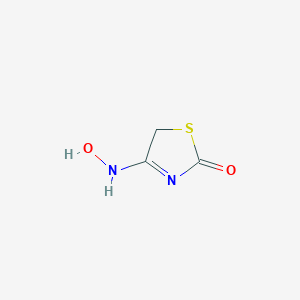
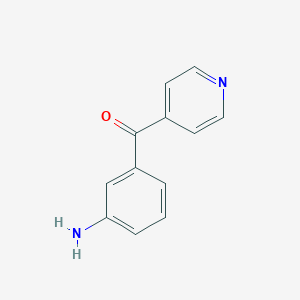
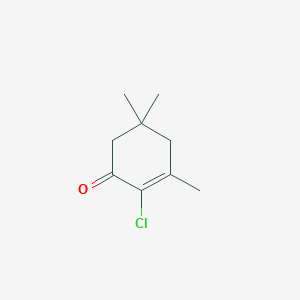
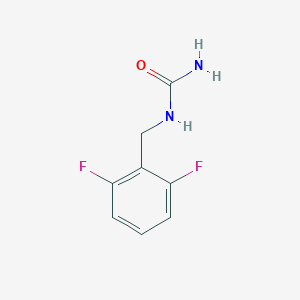
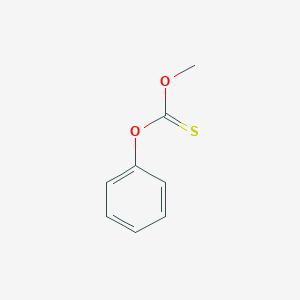
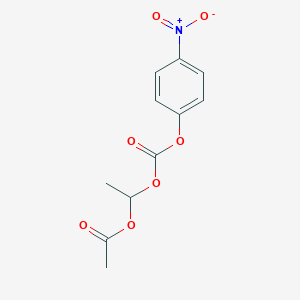
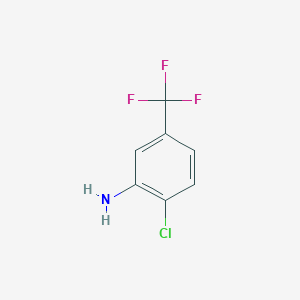
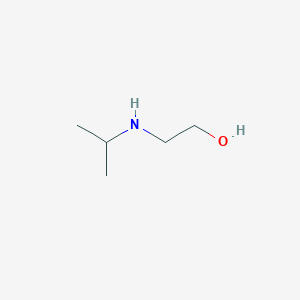
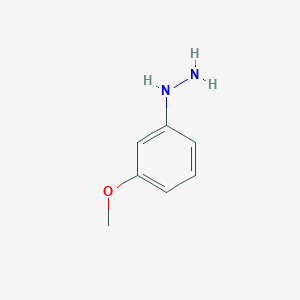
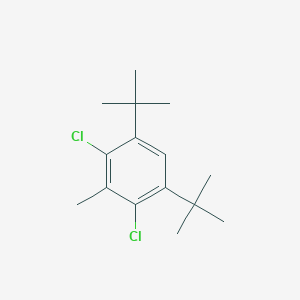
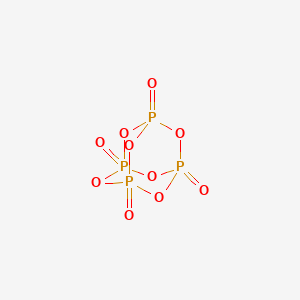
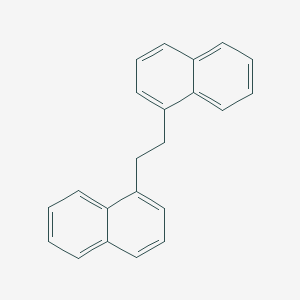
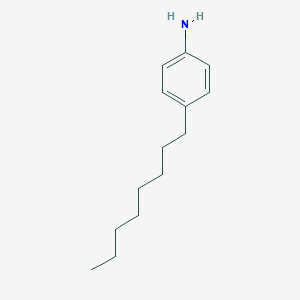
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)